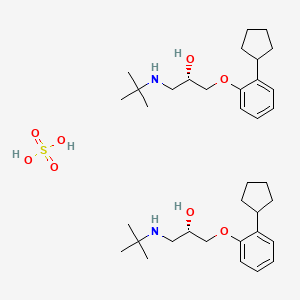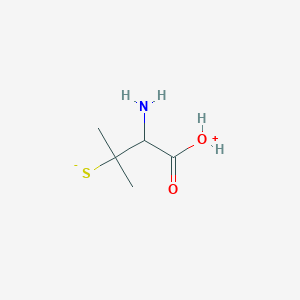
Ácido Pentetico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido pentético tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza como agente quelante para el tratamiento de la contaminación interna con materiales radiactivos como el plutonio, el americio y el curio . También se utiliza en imágenes médicas, particularmente en forma de pentetato de tecnecio Tc-99m, para estimar parámetros fisiológicos como la tasa de filtración glomerular y el flujo plasmático renal efectivo . En la industria, el ácido pentético se utiliza para quelar iones metálicos en el tratamiento de aguas, la agricultura y los cosméticos .
Mecanismo De Acción
El mecanismo de acción del ácido pentético implica su capacidad para formar complejos estables con iones metálicos. Las sales trisódicas de calcio y zinc del ácido pentético logran su potencial terapéutico intercambiando cationes de calcio y zinc con radionucleidos transuránicos para formar complejos de mayor afinidad . Estos complejos luego se eliminan del cuerpo a través de la filtración glomerular en la orina .
Análisis Bioquímico
Biochemical Properties
Pentetic acid has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion . Transition metals, however, usually form less than eight coordination bonds .
Cellular Effects
Pentetic acid has been used to treat individuals internally contaminated with actinide elements by enhancing the renal clearance of these radionuclides . It is compounded into a salt with either calcium or zinc forming chemically stable and water-soluble actinide chelates which are easily excreted in the urine .
Molecular Mechanism
The molecular mechanism of pentetic acid involves the formation of highly stable complexes with metal ions . These complexes are more apt to be eliminated in urine . It is normally administered as the calcium or zinc salt, since these ions are readily displaced by more highly charged cations .
Temporal Effects in Laboratory Settings
Pentetic acid and its derivatives present a very minimal metabolism in the body . DTPA metal complexes are quickly excreted in the urine . It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent .
Dosage Effects in Animal Models
Some toxicity has been reported related to administration of pentetic acid including depletion of trace metals, kidney and liver vacuolization and small bowel hemorrhage lesions .
Metabolic Pathways
Pentetic acid is involved in the metabolic pathway that involves the sequestration of metal ions . It forms complexes with these ions, which are then excreted in the urine .
Transport and Distribution
Pentetic acid is transported and distributed within cells and tissues through its interaction with metal ions . It forms complexes with these ions, which are then excreted in the urine .
Subcellular Localization
The subcellular localization of pentetic acid is likely to be influenced by its interaction with metal ions
Métodos De Preparación
El ácido pentético se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de dietilentriamina con formaldehído y cianuro de sodio, seguida de hidrólisis para producir ácido pentético . Los métodos de producción industrial a menudo implican el uso de carbón activado para la decoloración y el tratamiento posterior para obtener ácido pentético sólido .
Análisis De Reacciones Químicas
El ácido pentético experimenta varios tipos de reacciones químicas, principalmente relacionadas con sus propiedades quelantes. Forma complejos estables con iones metálicos a través de enlaces de coordinación que involucran sus átomos de nitrógeno y oxígeno . Los reactivos comunes utilizados en estas reacciones incluyen sales metálicas como calcio, zinc y cobre . Los principales productos formados a partir de estas reacciones son complejos de ácido pentético metálico, que son altamente estables y solubles en agua .
Comparación Con Compuestos Similares
El ácido pentético es similar a otros ácidos aminopolícarboxílicos como el ácido etilendiaminotetraacético (EDTA) y el ácido nitrilotriacético (NTA) . El ácido pentético tiene una mayor afinidad por los cationes metálicos y forma complejos más estables en comparación con el EDTA . Esto lo hace más eficaz en aplicaciones que requieren fuertes propiedades quelantes. Otros compuestos similares incluyen el dietilentriaminopentaacetato y la glicina, N,N-bis(2-(bis(carboximetil)amino)etil)- .
Propiedades
IUPAC Name |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCDCPDFJACHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023434 | |
| Record name | Pentetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS] | |
| Record name | Pentetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes | |
| Record name | Pentetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Highly soluble | |
| Record name | Pentetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites. | |
| Record name | Pentetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67-43-6 | |
| Record name | Diethylenetriaminepentaacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentetic acid [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
219-220 ºC | |
| Record name | Pentetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














